2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound with the molecular formula C12H13ClN2O2 It is characterized by the presence of a chlorophenyl group and an oxopyrrolidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 4-chlorobenzylamine with 4-(2-oxopyrrolidin-1-yl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopyrrolidinyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The oxopyrrolidinyl group is believed to play a crucial role in binding to the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetamide: Lacks the oxopyrrolidinyl group, resulting in different chemical and biological properties.
N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Lacks the chlorophenyl group, affecting its reactivity and applications.
Uniqueness
2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of both the chlorophenyl and oxopyrrolidinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications .
Biological Activity
2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known by its CAS number 213178-69-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C12H13ClN2O2. Its structural representation can be summarized as follows:
- IUPAC Name : 2-(4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide
- Molecular Weight : 252.7 g/mol
- Purity : 97% .
The compound features a chlorophenyl group and a pyrrolidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. Notably, compounds with a 4-chlorophenyl substitution exhibited enhanced activity against A549 lung adenocarcinoma cells, reducing cell viability significantly (64% at a concentration of 100 µM) compared to controls .
Table 1: Anticancer Activity Against A549 Cells
Compound | Viability (%) | Concentration (µM) |
---|---|---|
Control | 100 | - |
Compound A | 78 | 100 |
Compound B | 64 | 100 |
Compound C | 61 | 100 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways associated with cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. While some derivatives have shown limited effectiveness against Gram-negative bacteria, they demonstrated promising results against multidrug-resistant strains of Staphylococcus aureus. The structure-activity relationship indicates that modifications in the phenyl ring can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity Against Staphylococcus aureus
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
Control | - |
Compound A | >64 µg/mL |
Compound B | <32 µg/mL |
Compound C | <16 µg/mL |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in cancer cell survival and microbial resistance. Studies suggest that it may inhibit key enzymes or receptors that facilitate tumor growth and bacterial survival.
Case Studies
- In Vivo Studies : A study involving ovariectomized rats demonstrated that derivatives similar to this compound could prevent bone loss associated with osteoporosis by inhibiting osteoclastogenesis .
- In Vitro Analysis : Another study reported that compounds structurally related to this acetamide inhibited the formation of mature osteoclasts in vitro, suggesting potential applications in treating osteolytic disorders .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-5-3-13(4-6-14)12-17(22)20-15-7-9-16(10-8-15)21-11-1-2-18(21)23/h3-10H,1-2,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVUDPJQOUKSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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